molecular formula C20H17N3O4S2 B2571785 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034599-20-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2571785
CAS No.: 2034599-20-5
M. Wt: 427.49
InChI Key: VUUIOGOOXWDQDF-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product. The reaction conditions include maintaining specific temperatures and using appropriate solvents to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: It could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide

  • 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

  • 4-(2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the thiophen-2-yl group and the dioxopyrrolidin-1-yl moiety

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-19-7-8-20(25)23(19)16-3-5-17(6-4-16)29(26,27)22-12-14-10-15(13-21-11-14)18-2-1-9-28-18/h1-6,9-11,13,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIOGOOXWDQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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